Dihydroartemisinin

准备方法

蒿甲醚是通过青蒿素的还原合成。该过程涉及使用硼氢化钠(NaBH4)作为还原剂在乙醇溶液中进行。 反应通常在室温下进行,生成二氢青蒿素 . 工业生产方法通常采用半合成路线,先从黄花蒿中提取青蒿素,然后进行化学修饰,制备蒿甲醚 .

化学反应分析

蒿甲醚经历多种类型的化学反应,包括:

氧化: 蒿甲醚可以被氧化形成青蒿素衍生物。

还原: 青蒿素还原为蒿甲醚是常见的反应。

取代: 蒿甲醚可以发生取代反应,形成各种衍生物。

这些反应中常用的试剂包括用于还原的硼氢化钠和用于氧化的过氧化氢 . 这些反应形成的主要产物通常是其他青蒿素衍生物,它们保留了母体化合物的抗疟特性 .

科学研究应用

Antimalarial Applications

Dihydroartemisinin is primarily recognized for its potent antimalarial activity. It is a key component of artemisinin-based combination therapies (ACTs), which are the frontline treatments for malaria.

Case Studies

- A study demonstrated that this compound combined with piperaquine showed high efficacy against multidrug-resistant malaria strains, with a significant reduction in parasitemia observed in treated patients compared to controls .

- Another investigation highlighted the potential of this compound in combination with atovaquone to enhance treatment outcomes for artemisinin-resistant malaria parasites .

| Study | Combination | Efficacy | Notes |

|---|---|---|---|

| Mok et al., 2021 | This compound + Atovaquone | Enhanced efficacy against resistant strains | Synergistic effects observed |

| Isnawati et al., 2023 | This compound + Piperaquine | High bioequivalence in treatment | Pilot study on bioavailability |

Cancer Treatment

Emerging research indicates that this compound possesses anticancer properties, making it a candidate for cancer therapy.

Case Studies

- A study involving liposomal formulations of this compound combined with epirubicin showed enhanced cytotoxic effects against breast cancer cells while reducing cardiotoxicity associated with epirubicin .

- Another investigation confirmed that this compound could sensitize cancer cells to chemotherapeutic agents, improving overall treatment efficacy .

| Study | Combination | Cancer Type | Outcome |

|---|---|---|---|

| MDPI Study, 2018 | This compound + Epirubicin | Breast Cancer | Enhanced efficacy with reduced side effects |

| MDPI Review, 2020 | This compound alone | Various cancers | Induction of apoptosis and autophagy |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's disease.

Case Studies

- Research indicated that this compound treatment improved cognitive function and memory deficits in animal models of Alzheimer's disease by restoring autophagic flux .

- Another study found that this compound could mitigate oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

| Study | Disease Model | Outcome | Mechanism |

|---|---|---|---|

| PubMed Study, 2020 | Alzheimer's Disease Model | Improved cognitive function | Increased amyloid clearance |

| PMC Study, 2019 | Neuronal Cell Culture | Reduced oxidative stress | Modulation of apoptotic pathways |

作用机制

蒿甲醚的作用机制涉及铁对过氧化桥的断裂,产生自由基,损伤生物大分子,导致疟原虫细胞的氧化应激 . 这种氧化应激导致寄生虫死亡。 蒿甲醚靶向寄生虫内的血红素基团,这些基团富含铁,促进过氧化桥的断裂 .

相似化合物的比较

蒿甲醚与其他青蒿素衍生物进行比较,例如:

- 蒿甲醚

- 蒿甲醛

- 青蒿素

蒿甲醚具有高生物利用度和快速抗疟寄生虫作用,这使其独具特色 . 虽然蒿甲醚和蒿甲醛也是有效的抗疟药,但蒿甲醚因其快速减少寄生虫负荷的能力而更受青睐 .

生物活性

Dihydroartemisinin (DHA) is an active metabolite derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Originally developed as an antimalarial drug, DHA has gained attention for its potential anticancer properties and its role in modulating immune responses. This article provides a comprehensive examination of the biological activity of DHA, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.

DHA exhibits a multifaceted mechanism of action, which includes:

- Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines by activating caspases and increasing nucleosomal DNA fragmentation. In canine osteosarcoma cell lines, DHA demonstrated IC50 values ranging from 8.7 to 43.6 µM, indicating effective cytotoxicity .

- Reactive Oxygen Species (ROS) Generation : DHA promotes oxidative stress by inducing excessive ROS production, which is critical for its anticancer effects. This oxidative stress leads to cellular damage and apoptosis in tumor cells .

- Cell Cycle Arrest : DHA causes G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation. This effect has been observed in multiple cancer types, including rhabdomyosarcoma and pancreatic cancer .

- Inhibition of mTOR Pathway : Research indicates that DHA inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival. This inhibition occurs at concentrations that are pharmacologically achievable .

Case Studies

- Canine Osteosarcoma : A study evaluated the effects of DHA on four canine osteosarcoma cell lines. The treatment resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .

- Rhabdomyosarcoma : DHA was shown to inhibit the proliferation of rhabdomyosarcoma cells while inducing apoptosis through mTORC1 inhibition. This suggests that DHA could serve as a novel anticancer agent for pediatric tumors .

- Pancreatic Cancer : DHA has been reported to exert beneficial effects against pancreatic cancer cells through multiple mechanisms, including apoptosis induction and ROS generation .

Summary of Findings

| Study Focus | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Canine Osteosarcoma | D17, OSCA2, OSCA16, OSCA50 | 8.7 - 43.6 | Apoptosis induction, ROS generation |

| Rhabdomyosarcoma | Rh30 and RD | <3 | mTORC1 inhibition |

| Pancreatic Cancer | Pancreatic cells | Not specified | Apoptosis induction, multi-mechanism action |

Safety Profile and Side Effects

While DHA is generally considered safe for use in malaria treatment, some studies have raised concerns about potential adverse effects when used in combination therapies. A notable case reported sudden unexplained death following this compound-piperaquine administration; however, these events appear to be rare . The median pooled risk estimate for such occurrences was found to be 1 in 757,950 .

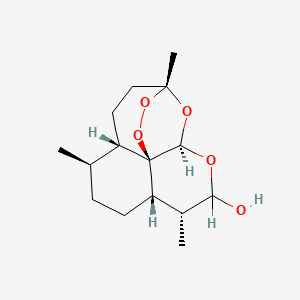

属性

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-HVDUHBCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71939-50-9 | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

164-165 | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。